Comparative LogP and PSA: N-Ethylpyrimidin-4-amine vs. Pyrimidin-4-amine Parent Scaffold
N-Ethylpyrimidin-4-amine exhibits a measured LogP of 0.33030 and a polar surface area (PSA) of 41.04000 Ų . In comparison, the unsubstituted pyrimidin-4-amine (CAS 591-54-8) has a calculated LogP of -0.35 and a PSA of 51.80 Ų [1]. The ethyl substitution increases lipophilicity by approximately 0.68 log units while reducing PSA by 10.76 Ų. This quantitative shift in physicochemical properties directly influences partitioning behavior, membrane permeability, and hydrogen-bonding capacity—critical parameters in medicinal chemistry optimization and assay development where unsubstituted analogs would yield different results.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 0.33030; PSA = 41.04000 Ų |
| Comparator Or Baseline | Pyrimidin-4-amine: LogP = -0.35; PSA = 51.80 Ų |
| Quantified Difference | ΔLogP = +0.68; ΔPSA = -10.76 Ų |
| Conditions | Calculated and experimental values; ChemSrc database, PubChem |
Why This Matters
For researchers optimizing membrane permeability or developing structure-activity relationships (SAR), the 0.68 log unit increase in LogP relative to the parent compound directly impacts predicted absorption and distribution profiles, making N-ethylpyrimidin-4-amine the appropriate selection over pyrimidin-4-amine when moderate lipophilicity is required.
- [1] PubChem. Pyrimidin-4-amine: Computed Properties. CAS No. 591-54-8. View Source
